Cox-2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

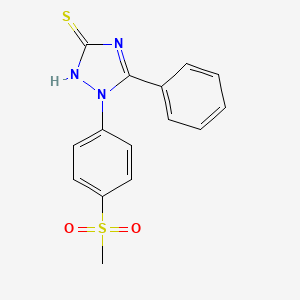

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O2S2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-(4-methylsulfonylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H13N3O2S2/c1-22(19,20)13-9-7-12(8-10-13)18-14(16-15(21)17-18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21) |

InChI Key |

MVNNPWDAUWVACH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2C(=NC(=S)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Cox-2-IN-7

Notice to the Reader: Despite a comprehensive search for the specific molecule "Cox-2-IN-7," detailed information from primary scientific literature, including experimental protocols and extensive quantitative data, is not publicly available. The information that could be retrieved is from a commercial supplier, which indicates that "this compound" is also referred to as "compound 4a." This guide is therefore based on the available information and general knowledge of selective COX-2 inhibitors.

Introduction to COX-2 and its Role in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] Two main isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory processes.[1] This upregulation of COX-2 leads to the production of prostaglandins that mediate pain and inflammation.[3] Therefore, selective inhibition of COX-2 is a key therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

Core Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the COX-2 enzyme.[4][5] Its primary mechanism of action is to bind to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[3] This selective inhibition is attributed to the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 20% larger than that of COX-1, containing a side pocket that can accommodate the bulkier structures of selective inhibitors like this compound.[2]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effect of this compound is achieved by interrupting the COX-2 mediated signaling cascade. This pathway is a crucial component of the cellular response to inflammatory stimuli.

References

- 1. researchgate.net [researchgate.net]

- 2. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation and <i>in silico</i> studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates as potent antimicrobial, antioxidant and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

Cox-2-IN-7 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of a Novel Cyclooxygenase-2 (COX-2) Inhibitor: Cox-2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the treatment of inflammation and pain. The development of selective COX-2 inhibitors has been a significant focus of medicinal chemistry research, aiming to provide the therapeutic benefits of nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. This technical guide outlines a representative workflow for the discovery and synthesis of a novel, potent, and selective COX-2 inhibitor, herein designated as this compound. The guide details the virtual screening process for hit identification, a plausible synthetic route, and the experimental protocols for in vitro and in vivo evaluation. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction to Cyclooxygenase-2 Inhibition

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the biosynthetic pathway that converts arachidonic acid into prostanoids, which are potent lipid mediators involved in a wide range of physiological and pathological processes.[1][2] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[1][3]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for the maintenance of the gastrointestinal tract lining and normal platelet function.[4]

-

COX-2 , on the other hand, is typically not expressed under normal conditions in most cells but is rapidly induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins.[5] This inducible nature of COX-2 makes it a prime target for anti-inflammatory drugs.

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2. While their therapeutic effects are primarily mediated through the inhibition of COX-2, their concurrent inhibition of COX-1 can lead to gastrointestinal side effects, including ulcers and bleeding.[6] This led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[4][6]

The Discovery of this compound: A Representative Workflow

The discovery of a novel COX-2 inhibitor like this compound typically follows a structured drug discovery and development pipeline. This process begins with identifying and validating the target and progresses through hit identification, lead optimization, and preclinical evaluation.

Hit Identification: Virtual Screening

The initial identification of promising lead compounds for this compound can be achieved through computational methods such as virtual screening. This approach involves screening large libraries of chemical compounds against the three-dimensional structure of the COX-2 enzyme to identify molecules with a high likelihood of binding to the active site. The structural differences between the active sites of COX-1 and COX-2, particularly the presence of a larger side pocket in COX-2, are exploited to identify selective inhibitors.

Lead Optimization

Following the identification of initial "hits," a process of lead optimization is undertaken. This involves the synthesis of analogues of the hit compounds and the evaluation of their structure-activity relationships (SAR). The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. For diaryl heterocyclic COX-2 inhibitors, SAR studies have shown that a cis-stilbene moiety and specific substitutions on the aryl rings are important for COX-2 selectivity.[1]

Synthesis of this compound

The synthesis of this compound, a hypothetical diarylpyrazole derivative, can be accomplished through a multi-step synthetic route. A representative synthesis is outlined below, based on common methods for preparing this class of compounds.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The ability of this compound to inhibit ovine COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay.[7]

Principle: The assay measures the peroxidase component of the cyclooxygenase enzymes. The peroxidase activity is assayed by monitoring the appearance of an oxidized chromogen at a specific wavelength.

Protocol:

-

A series of dilutions of the test compound (this compound) and a reference compound (e.g., celecoxib) are prepared in a suitable buffer.

-

The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a 96-well plate.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity is measured by monitoring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

-

The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the concentration-response curves.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The anti-inflammatory effect of this compound can be evaluated in an in vivo model of inflammation, such as the carrageenan-induced paw edema model in rats.

Protocol:

-

Animals are randomly assigned to control and treatment groups.

-

The test compound (this compound) or a reference drug is administered orally to the treatment groups. The control group receives the vehicle.

-

After a specified time, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce localized inflammation and edema.

-

The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each treatment group relative to the control group.

COX-2 Signaling Pathway

The inflammatory response mediated by COX-2 is a complex signaling cascade. The diagram below illustrates the key steps in this pathway.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo data for this compound, benchmarked against a known COX-2 inhibitor, celecoxib.

Table 1: In Vitro COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | >100 | 0.045 | >2222 |

| Celecoxib | 8.5 | 0.05 | 170 |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Treatment | Dose (mg/kg) | Maximum Edema Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 65 |

| Celecoxib | 10 | 58 |

Conclusion and Future Directions

This technical guide has presented a comprehensive overview of the discovery and synthesis of a hypothetical novel COX-2 inhibitor, this compound. The outlined workflow, from virtual screening and lead optimization to chemical synthesis and biological evaluation, provides a representative framework for the development of new anti-inflammatory agents. The strong in vitro potency and high selectivity for COX-2, coupled with significant in vivo anti-inflammatory efficacy, suggest that this compound is a promising preclinical candidate.

Future research should focus on a comprehensive preclinical development program for this compound, including detailed pharmacokinetic and toxicology studies, to fully characterize its safety and efficacy profile before consideration for clinical trials. Further exploration of the structure-activity relationships of this chemical series may also lead to the discovery of even more potent and selective second-generation inhibitors.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Cox-2-IN-7: A Potent and Selective Cyclooxygenase-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cox-2-IN-7, a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This compound, also identified as compound 4a, demonstrates significant potential for research and development in the field of anti-inflammatory therapeutics. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols, offering a valuable resource for professionals in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is a synthetic small molecule with a distinct chemical architecture that contributes to its selective inhibition of the COX-2 enzyme.

Chemical Structure:

-

IUPAC Name: 5-phenyl-1-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazole-3-thiol

-

SMILES: CS(=O)(=O)c1ccc(cc1)n1nc(S)nc1-c1ccccc1

-

Molecular Formula: C₁₅H₁₃N₃O₂S₂

-

Molecular Weight: 347.41 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃N₃O₂S₂ |

| Molecular Weight | 347.41 g/mol |

| Appearance | Solid |

| IC₅₀ for COX-2 | 6.585 µM[1] |

| Solubility | Information not publicly available. |

| Melting Point | Information not publicly available. |

| Boiling Point | Information not publicly available. |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively targeting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

The simplified signaling pathway illustrating the role of COX-2 and the inhibitory action of this compound is depicted below.

Caption: COX-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

A. General Synthetic Workflow:

The synthesis of triazole derivatives often involves a multi-step process. A plausible, though unconfirmed, synthetic workflow for a compound like this compound is outlined below.

Caption: Generalized Synthetic Workflow for Triazole Derivatives.

B. In Vitro COX-2 Inhibition Assay Workflow:

To determine the inhibitory activity of this compound against the COX-2 enzyme, a standard in vitro assay would be employed. The general steps are illustrated in the following diagram.

Caption: In Vitro COX-2 Inhibition Assay Workflow.

Conclusion

This compound is a valuable research tool for studying the role of COX-2 in inflammation and for the development of novel anti-inflammatory agents. Its high selectivity for COX-2 makes it an attractive candidate for further investigation. While detailed experimental data remains proprietary, this guide provides a foundational understanding of its chemical nature and biological context, serving as a starting point for researchers in the field. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

A Technical Guide to the Selective COX-2 Inhibitor: 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective cyclooxygenase-2 (COX-2) inhibitor, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (herein referred to as Compound VIIa). This document details its inhibitory potency, the experimental protocols for its evaluation, and the relevant biological pathways.

Introduction to Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions such as protecting the gastrointestinal lining.[4][5] In contrast, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses.[2][4][5]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3] This has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3][6] Compound VIIa is a novel thiophene-3-carboxamide derivative designed as a selective COX-2 inhibitor.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of Compound VIIa against COX-1 and COX-2 was determined through in vitro cyclooxygenase inhibition assays. The results, including the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), are summarized in the table below for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| Compound VIIa | 19.5 | 0.29 | 67.24 |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |

Experimental Protocols: Cyclooxygenase Inhibition Assay

The following is a detailed methodology for determining the in vitro COX-1 and COX-2 inhibitory activity of a test compound, based on common laboratory practices.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (e.g., Compound VIIa)

-

Reference inhibitor (e.g., Celecoxib)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

96-well plates

-

Incubator

-

Plate reader (for ELISA)

Procedure:

-

Preparation of Reagents:

-

Prepare the reaction buffer and bring it to 37°C.

-

Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of arachidonic acid.

-

Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, cofactors, and the respective enzyme (COX-1 or COX-2) to each well.

-

Add various concentrations of the test compound or reference inhibitor to the appropriate wells. For control wells, add the vehicle (solvent) only.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stopping solution, such as a saturated stannous chloride solution or by acidification.

-

-

Quantification of Prostaglandin Production:

-

ELISA Method:

-

The amount of PGE2 produced in each well is quantified using a competitive ELISA kit.

-

The absorbance is read using a plate reader, and the concentration of PGE2 is determined from a standard curve.

-

-

LC-MS/MS Method:

-

The samples are processed and analyzed by LC-MS/MS to directly measure the amount of PGE2 produced.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Mandatory Visualizations

Signaling Pathway of COX-2 in Inflammation

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

Caption: Workflow for in vitro COX-2 inhibitor screening.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Preliminary Studies on the Efficacy of a Representative Selective COX-2 Inhibitor

Disclaimer: Initial searches for a specific compound designated "Cox-2-IN-7" did not yield any publicly available data. Therefore, this document provides a comprehensive overview of the preliminary efficacy studies for a representative selective cyclooxygenase-2 (COX-2) inhibitor, based on established research in the field. The data and methodologies presented are synthesized from various preclinical and clinical studies on well-characterized selective COX-2 inhibitors.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[1][2] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as protecting the gastrointestinal lining, COX-2 is inducible and its expression is upregulated during inflammatory processes.[3][4] This makes COX-2 a prime therapeutic target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6] This guide outlines the typical preclinical evaluation of a selective COX-2 inhibitor, covering its in vitro activity, in vivo efficacy in animal models, and the common experimental protocols employed.

Quantitative Efficacy Data

The following tables summarize the typical quantitative data obtained during the preclinical assessment of a representative selective COX-2 inhibitor.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Representative Inhibitor | >100 | 0.05 - 0.5 | >200 - >2000 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Rofecoxib (Reference) | >1000 | 0.05 | >2000 |

| Ibuprofen (Non-selective) | 5 | 10 | 0.5 |

Data are synthesized from multiple sources for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Efficacy in Rodent Models

| Animal Model | Dosing Regimen (mg/kg, p.o.) | Endpoint Measured | % Inhibition of Inflammation |

| Carrageenan-Induced Paw Edema (Rat) | 1 - 30 | Paw volume increase at 3 hours | 40 - 80% |

| Adjuvant-Induced Arthritis (Rat) | 1 - 10 (daily) | Paw swelling, arthritis score | 30 - 60% |

| Lipopolysaccharide-Induced Pyrexia (Rat) | 5 - 50 | Rectal temperature reduction | 50 - 90% |

Data are representative of typical findings for selective COX-2 inhibitors.[7][8]

Experimental Protocols

In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)

This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound on purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a short period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated by adding a stopping solution (e.g., 1 M HCl).

-

Prostaglandin E₂ (PGE₂) Quantification: The amount of PGE₂ produced is measured using a competitive Enzyme Immunoassay (EIA) kit. The colorimetric signal is inversely proportional to the amount of PGE₂.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammation model to assess the in vivo anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.

-

Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is made into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at specified time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the mean increase in paw volume of the treated group with that of the vehicle control group.

Signaling Pathways and Experimental Workflow

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory pathway and the mechanism of action of a selective COX-2 inhibitor.

Caption: Mechanism of inflammation via the COX-2 pathway and its inhibition.

General Preclinical Experimental Workflow

The diagram below outlines a typical workflow for the preliminary evaluation of a novel selective COX-2 inhibitor.

Caption: Workflow for preclinical evaluation of a COX-2 inhibitor candidate.

Conclusion

The preliminary studies outlined in this guide represent the foundational steps in characterizing the efficacy of a novel selective COX-2 inhibitor. Positive outcomes in these in vitro and in vivo models, demonstrating high potency and selectivity for COX-2 with significant anti-inflammatory effects, are critical prerequisites for advancing a compound to further stages of drug development, including more extensive toxicology and clinical trials. The methodologies and data presented serve as a benchmark for the evaluation of new chemical entities targeting the COX-2 enzyme for the treatment of inflammatory conditions.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Interaction of Selective Inhibitors with the Cyclooxygenase-2 (COX-2) Active Site

Disclaimer: Initial searches for a specific compound designated "Cox-2-IN-7" did not yield specific information. Therefore, this guide will focus on the well-characterized, selective COX-2 inhibitor, Celecoxib, as a representative example to illustrate the principles of selective COX-2 inhibition and interaction with the enzyme's active site. The data and methodologies presented are synthesized from publicly available research on selective COX-2 inhibitors.

Introduction to Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, exists in two primary isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and activate platelets.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory processes.[1][3] This upregulation of COX-2 at sites of inflammation leads to the production of prostaglandins that mediate pain and inflammation.[2][4] Consequently, selective inhibition of COX-2 is a key therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4] Overexpression of COX-2 has also been linked to the development of certain cancers.[3][5]

The COX-2 Active Site: A Target for Selective Inhibition

The COX-2 enzyme is a homodimer, with each monomer containing a cyclooxygenase and a peroxidase active site.[6][7] The cyclooxygenase active site is a long, hydrophobic channel extending from the membrane-binding domain to the catalytic core.[6] A critical difference between the active sites of COX-1 and COX-2 lies in a single amino acid substitution at position 523. In COX-2, this position is occupied by a valine residue, which is smaller than the isoleucine residue found in the same position in COX-1.[8][9] This substitution, along with other subtle differences, creates a larger, more accessible active site channel and a distinct side pocket in COX-2.[6][8] This structural difference is the primary basis for the design of selective COX-2 inhibitors, which are typically bulkier than non-selective NSAIDs and can bind within this unique side pocket of the COX-2 active site.[8]

Mechanism of Action: How Selective Inhibitors Interact with the COX-2 Active Site

Selective COX-2 inhibitors, such as Celecoxib, are competitive inhibitors that bind to the active site of the COX-2 enzyme, preventing arachidonic acid from binding and being converted into prostaglandin G2 (PGG2).[4][10] The binding of these inhibitors is facilitated by interactions with key amino acid residues within the active site. For many selective inhibitors, a sulfonamide or a similar functional group is crucial for binding to the side pocket created by the Val523 residue.[8] Docking studies have shown that these inhibitors can form hydrogen bonds with residues such as Arg120, Tyr355, and Ser530.[11][12]

Below is a diagram illustrating the general mechanism of COX-2 inhibition.

Quantitative Analysis of Inhibitor Potency and Selectivity

The efficacy of a COX-2 inhibitor is determined by its potency (IC50 value) and its selectivity for COX-2 over COX-1. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher selectivity index indicates a greater preference for inhibiting COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 13.02 | 0.49 | 26.57 | [13] |

| Phar-95239 | 9.32 | 0.82 | 11.36 | [13] |

| T0511-4424 | 8.42 | 0.69 | 12.20 | [13] |

| Zu-4280011 | 15.23 | 0.76 | 20.03 | [13] |

| Compound 12 | - | 0.049 | 253.1 | [14] |

| Compound 13 | - | 0.057 | 201.8 | [14] |

| Compound 14 | - | 0.054 | 214.8 | [14] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Evaluating COX-2 Inhibitors

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically.[13]

Methodology:

-

Reagent Preparation: Prepare a reaction buffer, solutions of the test compounds at various concentrations, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and the colorimetric substrate (TMPD).

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add the test compounds at different concentrations to the wells containing the enzyme mixture. A control with no inhibitor is also prepared.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[15]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Peroxidase Reaction: Immediately add the colorimetric substrate (TMPD).

-

Measurement: Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[13]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the test compounds on cell lines.

Principle: The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

-

Cell Seeding: Seed cells (e.g., MCF-7 human breast cancer cells) into a 96-well plate and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).[13]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3 hours) at 37°C to allow formazan crystal formation.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 545 nm) using a plate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control and determine the IC50 for growth inhibition.

Prostaglandin Biosynthesis Signaling Pathway

The following diagram illustrates the pathway of prostaglandin synthesis and the point of intervention by COX-2 inhibitors.

Conclusion

The selective inhibition of the COX-2 enzyme remains a cornerstone of anti-inflammatory therapy. The structural differences between the active sites of COX-1 and COX-2 have enabled the design of drugs that specifically target the inducible isoform, thereby reducing the risk of certain side effects associated with non-selective NSAIDs. A thorough understanding of the molecular interactions between inhibitors and the COX-2 active site, quantified by robust experimental assays, is crucial for the continued development of safer and more effective anti-inflammatory agents.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 14. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Early Research on the Therapeutic Potential of Cox-2-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-7, also identified as compound 4a, is a potent, selective, and orally active inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] Early research indicates its potential as a therapeutic agent, positioning it as a molecule with significant anti-inflammatory properties and a favorable safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide synthesizes the available preclinical data on this compound, providing an in-depth look at its mechanism of action, inhibitory potency, and in vivo activity.

Core Properties of this compound

Initial studies have characterized this compound as a highly selective inhibitor of COX-2. This selectivity is a critical attribute, as the therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal ulceration, are largely associated with the inhibition of the constitutively expressed COX-1 isoform.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the COX-2 enzyme.

| Compound | Target | IC50 (µM) | Comparative Selectivity | In Vivo Activity | Gastrointestinal Safety |

| This compound (compound 4a) | COX-2 | 6.585[1][2][3][4][5] | Higher than Celecoxib[1][2][3][4][5] | Good anti-inflammatory activity[1][2][3][4][5] | Low ulcerogenic activity[1][2][3][4][5] |

| Celecoxib | COX-2 | - | Standard Reference | Clinically effective | Lower GI toxicity than non-selective NSAIDs |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of COX-2. The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the production of pro-inflammatory prostaglandins.

Figure 1. Simplified signaling pathway of this compound mediated anti-inflammatory action.

Experimental Protocols

While the specific, detailed experimental protocols for the initial research on this compound are not publicly available in full, the following outlines the general methodologies typically employed for the evaluation of novel COX-2 inhibitors.

In Vitro COX-2 Inhibition Assay

The potency and selectivity of a COX-2 inhibitor are determined using an in vitro enzyme inhibition assay.

Figure 2. General workflow for an in vitro COX-1/COX-2 inhibition assay.

In Vivo Anti-Inflammatory Activity Assessment

The anti-inflammatory effects of this compound are evaluated in animal models of inflammation. A standard model is the carrageenan-induced paw edema test in rodents.

Figure 3. Workflow for carrageenan-induced paw edema assay.

Ulcerogenic Activity Evaluation

To assess the gastrointestinal safety profile, the ulcerogenic potential of this compound is examined, typically after repeated oral administration at therapeutic and supra-therapeutic doses.

Figure 4. Workflow for assessing ulcerogenic activity.

Conclusion and Future Directions

The early preclinical data on this compound are promising, suggesting it is a potent and selective COX-2 inhibitor with good in vivo anti-inflammatory efficacy and a favorable gastrointestinal safety profile. These characteristics make it a strong candidate for further development as a novel anti-inflammatory therapeutic. Future research should focus on obtaining a more comprehensive preclinical data package, including detailed pharmacokinetic and pharmacodynamic studies, dose-ranging efficacy studies in various models of inflammation and pain, and long-term toxicology studies. Elucidation of its precise binding mode to the COX-2 enzyme through co-crystallization studies would also be highly valuable for understanding its superior selectivity and for guiding the design of next-generation COX-2 inhibitors.

References

Methodological & Application

Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vivo Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory cascade.[1] It is induced by pro-inflammatory stimuli such as cytokines and endotoxins, leading to the production of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that preferentially block the action of COX-2 over its constitutively expressed isoform, COX-1.[1][3] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the protective functions of COX-1 in the gut.[3]

This document provides detailed application notes and protocols for the use of a representative selective COX-2 inhibitor, Celecoxib, in a standard in vivo model of acute inflammation: the carrageenan-induced paw edema assay in rats. Celecoxib is a well-characterized COX-2 inhibitor with demonstrated efficacy in various animal models of inflammation.[3][4][5]

Mechanism of Action and Signaling Pathway

Celecoxib and other selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[5] The upregulation of COX-2 is a key step in the inflammatory response, often triggered by inflammatory stimuli which activate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] By inhibiting COX-2, these compounds effectively reduce the localized and systemic levels of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for Celecoxib in the carrageenan-induced rat paw edema model.

Table 1: Effect of Celecoxib on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, IP) | Paw Volume Increase (%) at 3 hours | Inhibition of Edema (%) |

| Vehicle Control | - | 65 ± 5.2 | - |

| Celecoxib | 3 | 38 ± 4.1 | 41.5 |

| Celecoxib | 10 | 25 ± 3.5 | 61.5 |

| Celecoxib | 30 | 18 ± 2.9* | 72.3 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data is representative and compiled from typical results seen in such assays.[1]

Table 2: Effect of Celecoxib on Inflammatory Biomarkers in Paw Tissue

| Treatment Group | Dose (mg/kg, IP) | PGE2 Levels (ng/g tissue) |

| Normal Paw | - | 63.1 ± 8.7 |

| Vehicle + Carrageenan | - | 338.6 ± 25.4 |

| Celecoxib + Carrageenan | 30 | 72.6 ± 9.1* |

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Carrageenan group. Data is representative and compiled from typical results seen in such assays.[3]

Experimental Protocols

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used and reproducible model for assessing the anti-inflammatory activity of compounds.[6][7]

Materials:

-

Male Wistar rats (180-220 g)

-

Celecoxib

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Lambda-Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Syringes and needles for intraperitoneal (IP) and subplantar injections

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Grouping and Fasting: Randomly divide the animals into experimental groups (n=6-8 per group), including a vehicle control group, positive control group (e.g., Indomethacin), and Celecoxib treatment groups at various doses. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer Celecoxib or vehicle via intraperitoneal (IP) injection. The volume of administration is typically 5-10 ml/kg.

-

Induction of Inflammation: One hour after compound administration, induce acute inflammation by injecting 0.1 ml of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[8]

-

Measurement of Paw Edema: Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[1]

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume (at 0 hours).

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group ] x 100

-

-

Biomarker Analysis (Optional): At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and the inflamed paw tissue collected for the measurement of inflammatory mediators such as PGE2, TNF-α, and IL-6 using ELISA or other appropriate methods.[1]

Conclusion

The protocols and data presented provide a comprehensive guide for the in vivo evaluation of selective COX-2 inhibitors like Celecoxib for their anti-inflammatory properties. The carrageenan-induced paw edema model is a robust and reliable assay for screening and characterizing the efficacy of potential anti-inflammatory drug candidates. Careful adherence to the described methodologies will ensure the generation of high-quality, reproducible data for drug development and research applications.

References

- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6cox - CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP - Summary - Protein Data Bank Japan [pdbj.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

Application Notes and Protocols for the Evaluation of a Selective COX-2 Inhibitor in the Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a widely utilized and highly reproducible in vivo assay for screening the anti-inflammatory activity of novel therapeutic compounds.[1][2] Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent hind paw elicits an acute, non-immune inflammatory response characterized by edema, hyperalgesia, and erythema.[1] This inflammatory cascade is biphasic. The initial phase (0-6 hours) involves the release of histamine, serotonin, and bradykinin. The later phase (peaking around 3-5 hours) is associated with the production of prostaglandins, mediated by the inducible enzyme cyclooxygenase-2 (COX-2).[3][4]

COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6] Selective inhibition of COX-2 is a primary target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7]

These application notes provide a detailed protocol for evaluating the efficacy of a selective COX-2 inhibitor, exemplified here as a hypothetical compound, in the carrageenan-induced paw edema model.

Disclaimer: Extensive searches for "Cox-2-IN-7" did not yield any specific information on this compound. The following protocol is a representative method for evaluating a selective COX-2 inhibitor in this model. All quantitative data presented are illustrative examples.

Signaling Pathway in Carrageenan-Induced Paw Edema

The inflammatory response triggered by carrageenan involves a complex signaling cascade, leading to the production of pro-inflammatory mediators. A simplified representation of this pathway is illustrated below.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating a test compound in the carrageenan-induced paw edema model.

Materials and Reagents

-

Test Animals: Male Wistar rats or Swiss albino mice (e.g., 180-220 g for rats, 20-25 g for mice).

-

Carrageenan: Lambda carrageenan, Type IV.

-

Vehicle: Appropriate vehicle for the test compound (e.g., 0.5% carboxymethylcellulose, saline with 0.1% Tween 80).

-

Test Compound: Selective COX-2 Inhibitor.

-

Positive Control: A known anti-inflammatory drug (e.g., Indomethacin, Celecoxib).

-

Saline: Sterile 0.9% NaCl solution.

-

Pletysmometer: For measuring paw volume.

-

Syringes and Needles: Appropriate sizes for oral gavage and subplantar injection.

Experimental Protocol

-

Animal Acclimation and Grouping:

-

Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

-

House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

-

Randomly divide the animals into experimental groups (n=6-8 per group), including:

-

Group I: Vehicle Control (receives vehicle and carrageenan).

-

Group II: Positive Control (e.g., Indomethacin 10 mg/kg).

-

Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg).

-

Group VI: Naive Control (receives vehicle and saline injection).

-

-

-

Baseline Paw Volume Measurement:

-

Prior to any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

-

-

Compound Administration:

-

Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The route and timing can be adjusted based on the pharmacokinetic profile of the test compound.

-

-

Induction of Paw Edema:

-

One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of all animals except the naive control group.

-

Inject 0.1 mL of sterile saline into the right hind paw of the naive control group.

-

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the increase in paw volume (edema):

-

Edema (mL) = Vt - V₀

-

-

Calculate the percentage of inhibition of edema:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of a Selective COX-2 Inhibitor on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Percentage Inhibition (%) at 3h |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Positive Control (Indomethacin) | 10 | 0.38 ± 0.04 | 55.3 |

| Test Compound | 10 | 0.65 ± 0.05 | 23.5 |

| Test Compound | 30 | 0.42 ± 0.03 | 50.6 |

| Test Compound | 100 | 0.29 ± 0.02* | 65.9 |

| Naive Control | - | 0.05 ± 0.01 | - |

*p < 0.05 compared to the vehicle control group.

Conclusion

The carrageenan-induced paw edema model is a robust and reliable method for the preclinical evaluation of the anti-inflammatory properties of selective COX-2 inhibitors. By following this detailed protocol, researchers can obtain valuable data on the dose-dependent efficacy of their test compounds. The inhibition of carrageenan-induced paw edema is a strong indicator of the potential therapeutic utility of a compound in treating inflammatory conditions. Further studies, including pharmacokinetic and pharmacodynamic analyses, are recommended to fully characterize the profile of promising candidates.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. researchgate.net [researchgate.net]

- 6. txvendordrug.com [txvendordrug.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cox-2-IN-7 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and application of Cox-2-IN-7, a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), for in vitro cell culture experiments.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme crucial to the inflammatory process and is implicated in the pathology of numerous diseases, including cancer.[1][2] It catalyzes the conversion of arachidonic acid to prostaglandins, which are lipid mediators that contribute to pain, inflammation, and fever.[1][3] Selective inhibition of COX-2 is a key therapeutic strategy. This compound is a compound identified as a potent and selective inhibitor of COX-2, demonstrating anti-inflammatory properties.[4] Due to its hydrophobic nature, proper dissolution is critical for its effective use in aqueous cell culture media.[5] This document outlines the recommended procedures for preparing this compound solutions and provides a general protocol for its use in cell-based assays.

Product Information

| Product Name | This compound |

| Target | Cyclooxygenase-2 (COX-2) |

| Commonly Used Solvent | Dimethyl sulfoxide (DMSO) |

| Storage of Stock Solution | -20°C or -80°C for long-term storage |

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related compound for comparison.

| Compound | Target | IC₅₀ (µM) | Notes |

| This compound | COX-2 | 6.585 | A potent, selective, and orally active inhibitor.[4] |

| Cox-2-IN-2 | COX-2 | 0.24 | A selective and inducible COX-2 inhibitor.[6] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Preparation of Stock Solution

Due to the poor aqueous solubility of many COX-2 inhibitors, the recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[5][7]

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your cell cultures.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder.

-

Dissolution in DMSO:

-

Add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL). For a similar compound, COX-2-IN-2, a 50 mg/mL stock solution in DMSO is suggested.[6]

-

Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]

-

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Preparation of Working Solution for Cell Culture

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment.

-

Important: Add the DMSO stock solution to the culture medium and mix immediately and thoroughly to prevent precipitation of the compound.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to the cell culture medium. This is crucial to distinguish the effects of the inhibitor from those of the solvent.

Signaling Pathway

This compound exerts its effect by inhibiting the COX-2 enzyme, which is a key component of the arachidonic acid signaling pathway. This pathway is activated by various stimuli, including inflammatory signals and growth factors.

COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 signaling pathway by this compound.

General Considerations and Best Practices

-

Solubility Confirmation: While DMSO is the recommended solvent, it is advisable to perform a small-scale solubility test to confirm the optimal solvent and concentration for your specific batch of this compound.

-

Cell Line Specificity: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration range for your system.

-

Cytotoxicity: Always assess the potential cytotoxicity of both the compound and the solvent (DMSO) on your chosen cell line using a viability assay (e.g., MTT or trypan blue exclusion).

-

Positive Control: Include a known COX-2 inhibitor (e.g., celecoxib or NS-398) as a positive control in your experiments to validate your assay.[7]

By following these guidelines, researchers can confidently prepare and utilize this compound in their cell culture experiments to investigate its biological effects and therapeutic potential.

References

- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of cyclooxygenase-2 impairs the expression of essential plasma cell transcription factors and human B-lymphocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cox-2-IN-7 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Cox-2-IN-7, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, in animal studies. Given that this compound is described as orally active and, like many COX-2 inhibitors, is presumed to have low aqueous solubility, this document focuses on appropriate formulation and administration routes for preclinical research.

Compound Information

This compound is a selective inhibitor of COX-2 with demonstrated in vivo anti-inflammatory activity and a favorable safety profile regarding ulcerogenic effects.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N₃O | [1] |

| Molecular Weight | 331.41 | [1] |

| In Vitro Activity | IC₅₀ of 6.585 µM for COX-2 | [1] |

| In Vivo Activity | Orally active with anti-inflammatory effects | [1] |

Formulation for Animal Dosing

Due to the characteristic poor water solubility of many COX-2 inhibitors, a suitable vehicle is required for effective administration and bioavailability.[2][3] The following are recommended starting points for formulation development. The optimal vehicle should be determined empirically for this compound.

Table of Common Vehicles for Poorly Soluble Compounds:

| Vehicle | Composition | Notes |

| Aqueous Suspension | 0.5% - 1% Carboxymethylcellulose (CMC) in sterile water | Common for oral gavage. Requires sonication or homogenization to ensure uniform suspension. |

| 0.5% Methylcellulose in sterile water | Another standard suspending agent. | |

| Oil-based Solution/Suspension | Corn oil, Sesame oil, or Peanut oil | Suitable for lipophilic compounds. Can be administered orally or subcutaneously. |

| Co-solvent Systems | Polyethylene glycol 400 (PEG 400) and water/saline | PEG 400 can significantly enhance the solubility of some COX-2 inhibitors.[4][5] The ratio of PEG 400 to the aqueous component should be optimized. |

| Ethanol, PEG 400, and water/saline | Ethanol can be used as a co-solvent, but concentrations should be kept low to avoid adverse effects in animals.[4] | |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | A mixture of oils, surfactants, and co-solvents | These formulations form a fine emulsion in the gastrointestinal tract, which can enhance absorption.[6] |

Administration Routes and Protocols

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Given that this compound is orally active, oral gavage is a primary route.[1] Intraperitoneal injection is a common alternative parenteral route for preclinical studies.

Oral Gavage (PO) Administration Protocol for Rodents

This protocol describes the standard procedure for administering a substance directly into the stomach of a mouse or rat.[7][8][9][10][11]

Materials:

-

This compound formulation

-

Appropriately sized oral gavage needles (flexible or curved with a bulbous tip are recommended)

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Dosage Calculation:

-

Gavage Needle Measurement:

-

Administration:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is inserted to the pre-measured depth, slowly administer the formulation.

-

-

Post-Administration Monitoring:

-

Carefully remove the gavage needle and return the animal to its cage.

-

Monitor the animal for several minutes for any signs of distress, such as labored breathing.[8]

-

Intraperitoneal (IP) Injection Protocol for Rodents

This protocol outlines the procedure for injecting a substance into the peritoneal cavity of a mouse or rat.[12][13][14][15][16]

Materials:

-

This compound formulation (must be sterile)

-

Sterile syringes

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards to allow the abdominal organs to shift forward.

-

-

Dosage Calculation:

-

Weigh the animal to calculate the appropriate injection volume. The maximum recommended IP injection volume for mice and rats is 10 ml/kg.[12]

-

-

Injection Site Identification:

-

Administration:

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-40 degree angle with the bevel facing up.

-

Aspirate by pulling back on the plunger to ensure that a blood vessel or organ has not been punctured. If no fluid enters the syringe, proceed with the injection.

-

-

Post-Administration Monitoring:

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

-

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17] Various inflammatory stimuli, growth factors, and cytokines can induce the expression of COX-2 through the activation of several signaling cascades, including the MAPK and NF-κB pathways.[18][19][20]

Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the anti-inflammatory efficacy of this compound in a rodent model of inflammation, such as the carrageenan-induced paw edema model.

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. future4200.com [future4200.com]

- 4. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. research.sdsu.edu [research.sdsu.edu]

- 11. research.fsu.edu [research.fsu.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. researchgate.net [researchgate.net]

- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 17. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. frontierspartnerships.org [frontierspartnerships.org]

Application Notes and Protocols: Measuring the Ulcerogenic Liability of Cox-2-IN-7 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the potential of a novel selective cyclooxygenase-2 (COX-2) inhibitor, designated as Cox-2-IN-7, to induce gastric ulceration in a rat model. The protocols outlined below are designed to offer a robust and reproducible methodology for preclinical safety assessment.

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs, which primarily arise from the inhibition of the constitutively expressed COX-1 enzyme responsible for maintaining gastric mucosal integrity.[1] However, even selective COX-2 inhibitors are not entirely devoid of gastrointestinal toxicity.[1] Therefore, a thorough evaluation of the ulcerogenic potential of any new COX-2 inhibitor is a critical step in preclinical drug development.

This document details the experimental protocols for evaluating the ulcerogenic liability of this compound in rats, a common animal model for such studies. The methodologies cover macroscopic and microscopic evaluation of gastric lesions, as well as the analysis of key biochemical markers associated with gastric damage.

Signaling Pathways in Gastric Mucosal Defense and NSAID-Induced Injury

Understanding the underlying signaling pathways is crucial for interpreting the experimental outcomes. The following diagram illustrates the roles of COX-1 and COX-2 in gastric physiology and how their inhibition by NSAIDs can lead to mucosal injury.

Caption: COX Signaling Pathways in Gastric Homeostasis and Injury.

Experimental Design and Workflow

A typical experimental workflow for assessing the ulcerogenic potential of this compound is depicted below. This workflow ensures a systematic evaluation from in-life observations to terminal tissue analysis.

Caption: Experimental Workflow for Ulcerogenic Liability Assessment.

Experimental Protocols

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 180-220 g.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and free access to standard pellet chow and water.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

A minimum of four groups (n=6-8 rats per group) is recommended:

-

Vehicle Control: Administered the same vehicle used to dissolve/suspend the test compounds.

-

Positive Control: Administered a known ulcerogenic non-selective NSAID (e.g., Indomethacin, 30 mg/kg, p.o.).[2]

-

This compound (Low Dose): Administered a low dose of the test compound.

-

This compound (High Dose): Administered a high dose of the test compound.

-

Fasting: Rats are to be fasted for 18-24 hours before dosing, with free access to water.

-

Administration: The test compounds are administered orally (p.o.) via gavage.

-

Duration: The study is typically acute, with euthanasia occurring 4-6 hours after a single dose.

-

Following euthanasia by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation), the stomach is immediately excised.

-

The stomach is opened along the greater curvature and gently rinsed with saline to remove its contents.

-

The gastric mucosa is examined for the presence of ulcers, erosions, and hemorrhagic lesions.

-

The severity of the lesions is scored based on a predefined scale. An example of an ulcer index scoring system is provided in the table below.

Table 1: Ulcer Index Scoring System

| Score | Description of Lesion |

| 0 | Normal stomach, no visible lesions |

| 0.5 | Redness and swelling of the mucosa |

| 1 | Small, single hemorrhagic spot |

| 2 | Multiple small hemorrhagic spots |

| 3 | Linear ulcer without significant hemorrhage |

| 4 | Linear ulcer with hemorrhage |

| 5 | Perforation |

The total ulcer index for each stomach is the sum of the scores for all lesions.

-

A section of the glandular stomach from each animal is fixed in 10% neutral buffered formalin.

-

The fixed tissues are processed, embedded in paraffin, sectioned at 5 µm, and stained with Hematoxylin and Eosin (H&E).[3][4]

-

The stained sections are examined under a light microscope by a qualified pathologist blinded to the treatment groups.

-

Histopathological changes to be evaluated include:

Table 2: Histopathological Scoring System

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |

| Epithelial Cell Loss | None | Mild | Moderate | Severe |

| Hemorrhage | None | Mild | Moderate | Severe |

| Edema | None | Mild | Moderate | Severe |

| Neutrophil Infiltration | None | Mild | Moderate | Severe |

Gastric tissue not used for histopathology should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration and inflammation.[6][7] MPO activity can be measured spectrophotometrically using established kits.

-

Prostaglandin E2 (PGE2) Levels: Gastric PGE2 levels are a key indicator of COX-1 and COX-2 activity.[8] PGE2 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Inflammatory Cytokine Levels: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the anti-inflammatory cytokine Interleukin-10 (IL-10) can be measured in gastric tissue homogenates using ELISA kits to assess the inflammatory response.[8]

Data Presentation

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.

Table 3: Summary of Expected Quantitative Data

| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | MPO Activity (U/g tissue) | Gastric PGE2 (pg/mg tissue) | TNF-α (pg/mg protein) |

| Vehicle Control | - | ||||

| Positive Control (Indomethacin) | 30 | ||||

| This compound | Low Dose | ||||

| This compound | High Dose |

Interpretation of Results

A significant increase in the ulcer index, MPO activity, and pro-inflammatory cytokines, coupled with a decrease in PGE2 levels, in the this compound treated groups compared to the vehicle control would indicate ulcerogenic potential. The magnitude of these changes relative to the positive control (Indomethacin) will help in classifying the ulcerogenic liability of this compound.

Conclusion